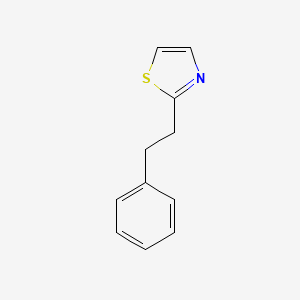

2-(2-Phenylethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

CAS No. |

15055-60-4 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

2-(2-phenylethyl)-1,3-thiazole |

InChI |

InChI=1S/C11H11NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,8-9H,6-7H2 |

InChI Key |

KEWBUOMVBFMGNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=CS2 |

Origin of Product |

United States |

The 1,3 Thiazole Scaffold: a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is widely recognized as a "privileged scaffold" in contemporary medicinal chemistry research. nih.govbenthamdirect.comdntb.gov.ua This designation stems from its consistent presence in a multitude of biologically active compounds and clinically approved drugs. researchgate.net The unique electronic properties and bonding potential of the thiazole (B1198619) nucleus allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govbenthamdirect.com

The versatility of the 1,3-thiazole scaffold is a key driver of its prevalence in drug discovery programs. nih.gov Researchers have successfully synthesized and evaluated numerous thiazole derivatives, demonstrating their potential as anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antiviral agents. nih.govbenthamdirect.com This broad spectrum of activity underscores the ability of the thiazole core to serve as a foundational element for the development of novel therapeutic agents. Furthermore, the thiazole moiety is a component of several well-established drugs, including the antiviral Ritonavir, the antimicrobial Sulfathiazole, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, further cementing its importance in pharmaceutical sciences. nih.gov

The development of novel synthetic methodologies has also contributed to the widespread investigation of thiazole derivatives. nih.govnih.gov Efficient and versatile synthetic routes enable the creation of diverse libraries of thiazole-containing compounds, facilitating comprehensive structure-activity relationship (SAR) studies. These studies are crucial for optimizing the pharmacological profile of lead compounds and for designing new molecules with enhanced efficacy and selectivity. The ability to readily modify the thiazole core at various positions allows medicinal chemists to fine-tune the properties of the molecule to achieve desired therapeutic effects.

The Rationale for Investigating Phenylethyl Substituted Thiazole Architectures

The strategic incorporation of a phenylethyl group at the 2-position of the 1,3-thiazole ring, as seen in 2-(2-phenylethyl)-1,3-thiazole, is a deliberate design choice aimed at enhancing the molecule's therapeutic potential. The phenylethyl moiety, with its aromatic ring and flexible ethyl linker, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The rationale for investigating phenylethyl-substituted thiazole (B1198619) architectures is multifaceted. The phenyl group can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions, which are critical for molecular recognition and binding affinity. The ethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site of a target protein. This combination of a rigid aromatic system and a flexible linker can lead to high-affinity interactions and potent biological activity.

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and its structural relatives involves a variety of established and modern chemical strategies. These methods focus on the construction of the core 1,3-thiazole ring and the introduction of the 2-phenylethyl group, as well as further functionalization of the resulting molecule.

Structure Activity Relationship Sar Studies of 2 2 Phenylethyl 1,3 Thiazole Derivatives

Impact of Phenylethyl Moiety Modifications on Biological Activities

The phenylethyl group at the 2-position of the thiazole (B1198619) ring plays a crucial role in the biological activity of these derivatives. Modifications to this moiety can significantly alter the compound's interaction with biological targets.

Research has shown that the nature and position of substituents on the phenyl ring of the phenylethyl group can dramatically affect the pharmacological profile. For instance, in a series of thiazole derivatives designed as potential fascin (B1174746) inhibitors, modifications to the phenyl ring were a key area of investigation. nih.gov The introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. ptfarm.pl

Substituent Effects on the Thiazole Ring for Modulating Activity Profiles

The introduction of electron-donating or electron-withdrawing groups onto the thiazole ring can significantly influence the electron density of the heterocyclic system, thereby affecting its reactivity and interaction with biological targets. researchgate.net

Electron-donating groups (EDGs) , such as methyl or methoxy (B1213986) groups, can increase the electron density of the thiazole ring. This can enhance the molecule's ability to participate in certain binding interactions, potentially leading to increased biological activity. For example, in a study of thiazole derivatives as c-Met kinase inhibitors, the presence of certain EDGs was found to be favorable for cytotoxicity. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro or halogen groups, decrease the electron density of the thiazole ring. This can alter the molecule's binding mode or its pharmacokinetic properties. In the same study on c-Met kinase inhibitors, it was observed that incorporating a halogen atom at a specific position on a connected benzene (B151609) ring resulted in better cytotoxicity than a methyl group. nih.gov The electronic nature of these substituents can also influence the acidity of nearby protons, which can be critical for enzymatic reactions or receptor binding.

The strategic placement of these groups is crucial, as their effect is often position-dependent.

The position of substituents on the thiazole ring can lead to different isomers with distinct pharmacological profiles. The thiazole ring has three potential sites for substitution (C2, C4, and C5), and the biological activity can vary significantly depending on where a particular functional group is attached. ijper.org

Conformational Analysis and Stereochemical Influences on Molecular Recognition in Thiazoles

The three-dimensional structure of a molecule is a critical factor in its biological activity. Conformational analysis of thiazole derivatives helps to understand their preferred shapes and how these shapes influence their interaction with biological macromolecules.

Studies have shown that thiazole-containing molecules can adopt specific conformations that are stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov For instance, the presence of a thiazole ring in amino acid residues can lead to a unique semi-extended β2 conformation, which is stabilized by an N-H···NTzl hydrogen bond. nih.govresearchgate.net The environment can also influence the conformation of these molecules; for example, a change from a nonpolar to a polar solvent can lead to significant geometrical changes. nih.gov

Stereochemistry, the spatial arrangement of atoms, is also paramount. The chirality of substituents on the thiazole ring or the phenylethyl moiety can lead to enantiomers with different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.

Hybrid Compound Design and Bioisosteric Replacements Involving Thiazole Scaffolds

The thiazole scaffold is frequently used in the design of hybrid molecules, where it is combined with other pharmacologically active moieties to create new compounds with potentially enhanced or novel activities. nih.gov This approach aims to synergistically combine the beneficial properties of different chemical entities into a single molecule.

Bioisosteric replacement is another common strategy in drug design, where a functional group in a molecule is replaced by another group with similar physical and chemical properties. researchgate.net The thiazole ring itself can act as a bioisostere for other aromatic or heterocyclic rings. For instance, a thiadiazole can be considered a bioisostere of a thiazole, and such replacements can be used to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate. nih.gov

The design of hybrid compounds and the application of bioisosteric replacements are powerful tools for optimizing the activity, selectivity, and pharmacokinetic profiles of thiazole-based therapeutic agents.

Interactive Data Table of Selected Thiazole Derivatives and Their Activities

Below is a table summarizing the biological activities of some thiazole derivatives discussed in the literature.

| Compound ID | Modification | Biological Activity | Reference |

| 51e-51f | Thiazole-2-carboxamide scaffold | Better cytotoxicity than other tested scaffolds | nih.gov |

| 51i-51n | Halogen atom at 3-position of benzene ring | Better cytotoxicity than methyl derivatives | nih.gov |

| 5p | Long alkyl chain substitution on thiazole nitrogen | Potent fascin inhibitor (IC50 = 24 nM) | nih.gov |

| 3a & 3j | 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles | Excellent α-amylase inhibition | researchgate.net |

| 3g | 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles | Excellent antioxidant potential | researchgate.net |

Computational and in Silico Methodologies in Thiazole Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to understand the binding mechanisms of potential drug candidates. In the context of thiazole (B1198619) research, docking studies have been instrumental in elucidating interactions with various biological targets.

For instance, studies on thiazole derivatives as monoamine oxidase (MAO) inhibitors have used docking to explore their binding modes within the active sites of MAO-A and MAO-B. nih.gov Similarly, the antimicrobial potential of 1,3,4-thiadiazole (B1197879) derivatives has been assessed by docking them into the active sites of bacterial enzymes like DNA gyrase. mdpi.com Research on novel thiazole conjugates as potential anti-hepatic cancer agents has employed docking to investigate interactions with the Rho6 protein. nih.gov In the field of anticancer research, docking simulations of thiazole derivatives with tubulin have revealed key interactions within the colchicine (B1669291) binding site, identifying crucial hydrogen bonds and hydrophobic interactions. frontiersin.orgnih.gov These studies collectively demonstrate how molecular docking can identify key amino acid residues and predict binding affinities, guiding the structural optimization of thiazole-based compounds for enhanced biological activity.

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| Dihydroxy-substituted phenyl thiazoles | Monoamine Oxidase A/B (MAO-A/B) | Not specified in abstract | nih.gov |

| Thiazole-2-acetamide derivatives | Tubulin | ThrB353, GlnB247 | frontiersin.org |

| 2,4-disubstituted thiazoles | Tubulin | ThrB353, LeuB28, LysB352, LeuB255, AsnA10 | nih.gov |

| Thiazole Schiff bases | Penicillin-binding protein (1JIJ) | Not specified in abstract | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. This approach is used to predict the activity of new, unsynthesized molecules.

In the study of thiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For example, a study on thiazole derivatives as biofilm inhibitors developed CoMFA and CoMSIA models with significant predictive power, indicated by high Q² and R² values. The CoMSIA model, in particular, effectively explained the inhibitory activity and guided the design of new potent candidates. Another QSAR study on hybrid chalcone-thiazole derivatives identified key molecular descriptors such as AATS8i, AVP-1, MoRSEE17, and GATSe7 that were critical in predicting the structure-activity relationship for antitubercular activity. nih.gov These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance biological activity.

Table 2: Statistical Parameters from a 3D-QSAR Study on Thiazole Biofilm Inhibitors

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.538 | 0.925 | 0.867 |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. kbhgroup.in It is widely applied to thiazole derivatives to understand their fundamental chemical properties.

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to optimize molecular geometries and calculate various parameters. kbhgroup.innih.gov A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net For example, studies on 2-(2-hydrazineyl)thiazole derivatives have used DFT to compute HOMO-LUMO energies and other quantum chemical parameters to explore their reactivity. kbhgroup.in DFT is also used to calculate natural charges at different atomic sites, generate molecular electrostatic potential (MEP) maps to locate reactive sites, and predict spectroscopic properties. kbhgroup.innih.gov

Table 3: Example of FMO Energies Calculated for Thiazole Derivatives using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thiazole Derivative 6 | -5.3582 | -0.8765 | 4.4818 | nih.gov |

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling is used to identify these key features and to perform virtual screening of large compound libraries to find new molecules that match the model. nih.gov

This methodology has been applied in the search for novel anticancer agents, where pharmacophore models have been generated for various drug targets that are known to bind thiazole-containing ligands. nih.gov For instance, a model was developed for a cyclin-dependent kinase that recognizes 2-anilino-4-(thiazol-5-yl)pyrimidines. nih.gov These validated pharmacophore models serve as 3D search queries to filter databases of natural products or synthetic compounds, identifying potential "hits" that possess the required spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This approach efficiently narrows down the number of candidates for further experimental testing.

Molecular Dynamics Simulations for Conformational Sampling and Binding Prediction

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed insights into the conformational changes of a ligand-receptor complex, the stability of their binding, and the free energy of binding.

For thiazole derivatives, MD simulations have been used to assess the stability of their complexes with target proteins. Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. nih.gov Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of the ligand-protein complex, offering a more accurate estimation of binding affinity than docking scores alone. nih.govresearchgate.net Studies on thiazole-chalcone hybrids and other derivatives have used MD simulations to confirm the stable binding of lead compounds in the active site of their targets, such as DNA gyrase B. nih.gov

Table 4: Compounds Mentioned in This Article

| Compound Name |

|---|

| 2-(2-Phenylethyl)-1,3-thiazole |

| This compound-4-carboxylic acid |

| 1,3,4-thiadiazole |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines |

| Thiazole-2-acetamide |

| Chalcone |

| Combretastatin A-4 |

| Tiazofurin |

| Bleomycin |

| Dasatinib |

| Alpelisib |

| 2-((2-Chloroquinolin-3-yl)methylene)hydrazono)-3-methyl-2,3dihydrobenzo[d]thiaz |

Exploration of Potential Biological Activities of 2 2 Phenylethyl 1,3 Thiazole Derivatives in Research Models

Antimicrobial Research Investigations

Thiazole (B1198619) derivatives have been extensively studied for their potential to combat microbial infections. cabidigitallibrary.org

Antibacterial Activity Studies

A number of thiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, a series of newly synthesized thiazole derivatives were evaluated for their antibacterial properties, with some compounds showing considerable activity against various pathogens. nih.gov

In one study, newly synthesized compounds containing thiazole and imidazole (B134444) moieties were screened for their antimicrobial properties. nih.gov The antibacterial activity was assessed against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov Among the tested compounds, some showed considerable antibacterial activity against all the tested bacteria. nih.gov Another study reported that a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. frontiersin.org Several of these compounds exhibited significant inhibitory effects. frontiersin.org

Furthermore, research into heteroaryl(aryl) thiazole derivatives revealed moderate to good antibacterial activity. nih.gov The study highlighted that the substitution pattern on the thiazole ring plays a crucial role in determining the antibacterial potency. nih.gov Specifically, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) at position 2 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov

| Compound/Derivative Series | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Thiazole-imidazole hybrids | E. coli, P. aeruginosa, K. pneumoniae, S. aureus | Some compounds showed considerable activity against all tested bacteria. | nih.gov |

| 2,4-disubstituted thiazoles | Gram-positive and Gram-negative bacteria | Several derivatives showed significant inhibitory effects. | frontiersin.org |

| Heteroaryl(aryl) thiazoles | Panel of six bacteria | Moderate to good activity, with compound 3 showing the best results. | nih.gov |

Antifungal Activity Studies

The antifungal potential of thiazole derivatives has also been a significant area of investigation. wisdomlib.org Several studies have reported promising results against various fungal pathogens, particularly Candida species. nih.govnih.govnih.govnih.gov

A study focusing on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical Candida albicans isolates, with some compounds showing activity similar to or even higher than the standard drug nystatin. nih.govnih.gov The mode of action of these derivatives may be related to their influence on the fungal cell wall and/or cell membrane structure. nih.govnih.gov

In another research effort, two series of novel 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and evaluated for their anti-Candida activity. nih.govnih.gov The 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the azole heterocycle were the most promising, exhibiting significantly lower minimum inhibitory concentration (MIC) values against Candida albicans compared to the reference drug fluconazole. nih.govnih.gov

| Compound/Derivative Series | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane system | Clinical Candida albicans | Very strong activity, some comparable or superior to nystatin. | nih.govnih.gov |

| 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida species | 2-hydrazinyl derivatives showed potent activity, with lower MICs than fluconazole. | nih.govnih.gov |

| Thiazole-imidazole hybrids | C. albicans, A. flavus, A. fumigatus, T. rubrum | Some compounds showed considerable antifungal activity. | nih.gov |

Antiviral Activity Studies, including HIV-1 Reverse Transcriptase Inhibition

The antiviral properties of thiazole derivatives have been explored against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.gov Specifically, certain thiazole derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.gov

One study focused on the design and synthesis of 2,4,5-trisubstituted thiazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Several of the synthesized compounds exhibited potent inhibitory activities against HIV-1, with some also showing effectiveness against NNRTI-resistant HIV-1 strains. nih.gov

Another area of research has been the development of dual inhibitors that can target both the polymerase and ribonuclease H (RNase H) functions of HIV-1 RT. nih.gov A small library of biphenylhydrazo 4-arylthiazoles derivatives was synthesized and evaluated for this dual inhibitory activity. nih.gov All tested compounds were active against both functions, with one compound, EMAC2063, being the most potent towards both RNase H and the RNA-dependent DNA-polymerase (RDDP) functions of HIV-1 RT. nih.gov

| Compound/Derivative Series | Viral Target | Key Findings | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted thiazoles | HIV-1 Reverse Transcriptase | Potent inhibition of wild-type and some NNRTI-resistant HIV-1 strains. | nih.gov |

| Biphenylhydrazo 4-arylthiazoles | HIV-1 RT (Polymerase and RNase H) | Dual inhibition of both functions, with EMAC2063 being the most potent. | nih.gov |

Anticancer/Antiproliferative Research Investigations

Thiazole derivatives have emerged as a promising class of compounds in the search for new anticancer agents. researchgate.netmdpi.commdpi.comnih.gov Their antiproliferative effects have been investigated against various cancer cell lines. scirp.orgtechnologynetworks.com

In one study, the antiproliferative activity of synthesized thiazole derivatives was screened against breast cancer cell lines (MCF-7 and MDA-MB-231). researchgate.net Almost all compounds exhibited considerable antiproliferative activity, with one compound showing the most potent effect. researchgate.net Another study investigated the cytotoxic activity of newly synthesized thiazole derivatives against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with some chlorine-containing derivatives being the most potent. mdpi.com

Furthermore, a thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole, was shown to exert a significant anti-proliferative effect in different human carcinoma cell lines, with a pronounced effect on the liver carcinoma cell line HEPG2. scirp.org The proposed mechanism of action involves the inhibition of superoxide (B77818) dismutase (SOD) and cytochrome P-450 2A6 enzymes in the liver. scirp.org

| Compound/Derivative Series | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Thiazole-phenothiazine hybrids | MCF-7, MDA-MB-231 (Breast) | Significant antiproliferative activity observed. | researchgate.net |

| Thiazole-based heterocycles | HepG-2 (Liver), HCT-116 (Colorectal), MCF-7 (Breast) | Chlorine-containing derivatives showed the most potent antitumor activity. | mdpi.com |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | HEPG2 (Liver), MCF7 (Breast), HCT116 (Colon) | Pronounced anti-proliferative effect in HEPG2 cells. | scirp.org |

Anti-inflammatory Research Investigations

Thiazole and its derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting various inflammatory mediators. researchgate.netbenthamscience.comresearchgate.net Their ability to target enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory pathway, has been a key area of research. researchgate.netmdpi.com

A review of thiazole derivatives as anti-inflammatory agents highlights their ability to block LOX and COX enzymes, particularly LOX5 and COX2. researchgate.net Several synthesized thiazole derivatives have shown appreciable anti-inflammatory activity in both carrageenan and formalin-induced edema models in rats. wisdomlib.orgwjpmr.com

In one study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines. rsc.orgnih.gov Most of the compounds effectively inhibited the production of NO, IL-6, and TNF-α, with one compound exhibiting the most potent anti-inflammatory activity. rsc.orgnih.gov Another study on 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives also identified compounds with strong anti-inflammatory effects in rat carrageenin edema. nih.gov

Antioxidant Capacity Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in numerous degenerative diseases. nih.gov Thiazole and its derivatives have been investigated for their antioxidant properties and their role in mitigating oxidative damage. nih.govresearchgate.netmdpi.com

A study on new thiazole derivatives revealed that some of the synthesized compounds exhibited potent in vitro antioxidant activity. researchgate.net Another research effort focused on the synthesis of phenolic thiazoles and evaluated their antioxidant and antiradical activity. nih.gov The results showed that all the synthesized compounds possessed important ABTS˙+ radical scavenging properties, with some being more active than the standard antioxidant, ascorbic acid. nih.gov

Furthermore, the antioxidant activity of a thiazole derivative, ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate, was tested using the DPPH method and was found to have active antioxidant properties with an IC50 value of 64.75 ppm. aip.org This highlights the potential of thiazole derivatives to act as effective antioxidants.

| Compound/Derivative Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine | In vitro antioxidant assays | Some compounds showed potent antioxidant activity. | researchgate.net |

| Phenolic thiazoles | ABTS˙+ radical scavenging assay | All compounds showed significant radical scavenging properties, some superior to ascorbic acid. | nih.gov |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH method | Active antioxidant properties with an IC50 of 64.75 ppm. | aip.org |

Central Nervous System (CNS) Activity Research

The search for novel therapeutic agents for neurological disorders has led researchers to investigate thiazole derivatives for their potential anticonvulsant properties. Epilepsy, a common neurological condition affecting about 1% of the global population, remains a significant challenge, as current medications are not effective for all patients. nih.gov Research has focused on synthesizing and evaluating various thiazole-containing compounds in preclinical seizure models.

One area of investigation involves thiazole-bearing 4-thiazolidinones. mdpi.com These compounds are designed based on a hybrid pharmacophore approach, combining different heterocyclic cores to enhance activity. mdpi.com The design often incorporates structural features of known anticonvulsants, such as the N-CO-CN fragment found in the drug ralitolin. mdpi.com Studies have evaluated these derivatives in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models, which are standard screens for identifying potential anticonvulsants. nih.govmdpi.com

Another promising class of compounds is the 6-(substituted-phenyl)thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole derivatives. This fused heterocyclic system is considered a cyclic analog of thiosemicarbazide, a structure known to exhibit anticonvulsant effects. nih.gov By introducing a substituted benzene (B151609) ring, researchers aim to increase the compound's hydrophobicity and potentially its efficacy. nih.gov For instance, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole (3c) demonstrated selective protection against MES-induced seizures, while 6-(4-propoxyphenyl)thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole (5b) was active in both MES and PTZ models. nih.gov

More recently, research into thiopyrano[2,3-d]thiazoles has identified compounds with significant anticonvulsant effects in the pentylenetetrazole test. nih.govresearchgate.net Certain derivatives positively influenced the onset of clonic seizures, reduced the number of seizures, and decreased mortality rates in animal models. nih.govresearchgate.net Molecular docking studies suggest that the most active of these compounds may exert their effects through interaction with the GABA-A receptor. nih.govresearchgate.net

The upregulation of cannabinoid type 2 receptors (CB2R) is associated with inflammation in neurodegenerative diseases, making it a target for CNS-related drug discovery. nih.gov Fluorinated analogs of the potent CB2R agonist A-836339, which contains a thiazole core, have been developed for PET imaging. nih.gov One such derivative, compound 2f, showed high affinity and selectivity for CB2R and has been identified as a promising tracer for in vivo imaging of neuroinflammation processes. nih.gov

Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives

Click to view data

| Compound Class | Specific Compound Example | Seizure Model | Key Finding | Source |

|---|---|---|---|---|

| Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole | 6-(4-Fluorophenyl)thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole (3c) | Maximal Electroshock (MES) | Showed selective protection with an ED50 of 49.1 mg/Kg. | nih.gov |

| Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole | 6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole (5b) | MES & Pentylenetetrazole (PTZ) | Active in both models; PTZ ED50 of 63.4 mg/Kg. | nih.gov |

| Thiopyrano[2,3-d]thiazole | Compound 14 | Subcutaneous Pentylenetetrazole (s.c. PTZ) | Anticonvulsant effect was equivalent to the reference drug, sodium valproate. | nih.govresearchgate.net |

| Thiazole-bearing 4-Thiazolidinone | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) | MES & PTZ | Demonstrated excellent anticonvulsant activity in both models. | mdpi.com |

Enzyme Inhibitory Activity Research

Thiazole derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases. This inhibitory action is a key mechanism behind their potential therapeutic effects.

In the field of mycology, researchers have investigated 1,3-thiazole derivatives as potential antifungal agents by targeting enzymes essential for fungal survival. nih.gov Molecular docking studies suggest that certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives may act as noncompetitive inhibitors of fungal lanosterol (B1674476) C14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Unlike traditional azole antifungals, these compounds are thought to compete with the enzyme's natural substrate for access to the active site without coordinating with the heme iron. nih.gov

For antimalarial applications, the enzyme trans-2-enoyl-acyl carrier protein (ACP) reductase (FabI) of Plasmodium falciparum has been identified as a potential target. nih.gov This enzyme is involved in the parasite's fatty acid synthesis pathway. Docking studies with a series of 2-(2-hydrazinyl)thiazole derivatives have been performed to understand the binding interactions and predict inhibitory concentrations. nih.gov

In the context of diabetes, the inhibition of carbohydrate-digesting enzymes is a key therapeutic strategy. nih.gov Thiazole derivatives have been evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes that break down complex carbohydrates into absorbable monosaccharides. nih.govrjptonline.org A series of novel piperidine-bearing hydrazinyl-thiazole derivatives demonstrated varied but potent inhibitory activity against aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY). nih.gov The inhibition of these enzymes can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govrjptonline.org

Table 2: Enzyme Inhibitory Profile of Thiazole Derivatives

Click to view data

| Compound Class | Target Enzyme | Therapeutic Area | Key Finding | Source |

|---|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole | Fungal Lanosterol C14α-demethylase | Antifungal | Compounds may act as noncompetitive inhibitors. | nih.gov |

| 2-(2-Hydrazinyl)thiazole | P. falciparum trans-2-enoyl-ACP reductase (FabI) | Antimalarial | Binding interactions were explored through docking studies to understand the mechanism of action. | nih.gov |

| Piperidine-bearing hydrazinyl-thiazole | α-Glucosidase (α-GLY) | Antidiabetic | Derivatives showed potent inhibition with Ki values ranging from 1.76 ± 0.01 to 24.81 ± 0.15 μM. | nih.gov |

| Piperidine-bearing hydrazinyl-thiazole | α-Amylase (α-AMY) | Antidiabetic | Inhibitory activity was observed with IC50 values between 4.94 and 28.17 μM. | nih.gov |

| Piperidine-bearing hydrazinyl-thiazole | Aldose Reductase (AR) | Antidiabetic | Inhibitory activity was observed with Ki values between 5.47 ± 0.53 to 23.89 ± 1.46 nM. | nih.gov |

Other Pharmacological Explorations (e.g., antidiabetic, anticonvulsant, antimalarial)

Beyond the specific areas of CNS activity and enzyme inhibition, the thiazole scaffold has been explored for a diverse range of other pharmacological activities.

Antidiabetic Activity: The prevalence of type 2 diabetes mellitus has spurred research into new hypoglycemic agents. rjptonline.org Thiazole derivatives are a cornerstone of this research, with drugs like pioglitazone (B448) serving as established examples. rjptonline.org Newer research focuses on inhibiting enzymes like α-amylase and α-glucosidase. nih.govnih.gov Studies on hydrazine-clubbed thiazoles and thiazole-based thiazolidinones have identified compounds with significant inhibitory effects on these enzymes, suggesting their potential to control blood sugar levels. nih.gov For example, a series of thiazole-based thiazolidinone derivatives showed inhibitory IC50 values ranging from 1.80 ± 0.05 to 27.60 ± 0.80 μM for α-amylase and 2.40 ± 0.10 to 31.40 ± 0.90 μM for α-glucosidase. nih.gov

Anticonvulsant Activity: As touched upon in section 6.5, the anticonvulsant potential of thiazole derivatives is a significant area of investigation. nih.govmdpi.comnih.gov The rationale for this research is based on the structural similarities of some thiazole systems to known anticonvulsant pharmacophores and the urgent need for new epilepsy treatments with better efficacy and fewer side effects. nih.govmdpi.com Research has identified several lead compounds, such as 6-(substituted-phenyl)thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazoles and thiopyrano[2,3-d]thiazoles, that show promising activity in preclinical models like the MES and PTZ tests, warranting further development. nih.govnih.gov

Antimalarial Activity: With the rise of drug-resistant malaria parasites, there is a pressing need for new antimalarial agents. nih.govresearchgate.net The thiazole ring has been identified as a promising scaffold in this area. nih.gov A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and tested for their ability to inhibit the blood stage of Plasmodium falciparum. nih.gov Two compounds, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate (4d) and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one (5d), displayed significant antimalarial activity with IC50 values of 0.725 μM and 0.648 μM, respectively. nih.gov Similarly, research on 3-phenyl-2-thioxothiazolidin-4-one derivatives, synthesized via Knoevenagel condensation, also yielded compounds with potent activity against resistant strains of P. falciparum, with one derivative showing an IC50 value of 0.85 µg/ml. researchgate.net

Table 3: Summary of Other Pharmacological Activities of Thiazole Derivatives

Click to view data

| Pharmacological Activity | Compound Class / Example | Research Model / Target | Key Finding | Source |

|---|---|---|---|---|

| Antidiabetic | Thiazole-based thiazolidinones | α-Amylase & α-Glucosidase Inhibition | Showed potent inhibitory activity in vitro. | nih.gov |

| Anticonvulsant | 6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole (5b) | MES & PTZ Seizure Models | Active in both models with a PI value of 1.7 in the PTZ screen. | nih.gov |

| Antimalarial | 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one (5d) | Plasmodium falciparum (NF54 strain) | Significant activity with an IC50 value of 0.648 μM. | nih.gov |

| Antimalarial | 3-Phenyl-2-thioxothiazolidin-4-one derivative (MF9) | Plasmodium falciparum (resistant strains) | Potent activity with an IC50 value of 0.85 µg/ml. | researchgate.net |

Advanced Research Directions and Future Perspectives for 2 2 Phenylethyl 1,3 Thiazole

Development of Novel Synthetic Routes and Green Chemistry Approaches

While traditional methods for thiazole (B1198619) synthesis, like the Hantzsch reaction, are well-established, modern chemistry is increasingly focused on sustainable and efficient processes. nih.govrsc.org Future synthesis of 2-(2-Phenylethyl)-1,3-thiazole would benefit from the adoption of green chemistry principles that offer reduced reaction times, higher yields, and minimized environmental impact. benthamdirect.comeurekaselect.com

Key green chemistry techniques applicable to thiazole synthesis include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve product yields compared to conventional heating methods. nih.govbenthamdirect.com It has been successfully used for Hantzsch-type reactions and one-pot multicomponent syntheses of various thiazole derivatives. nih.govacs.org

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasonic irradiation provides an energy-efficient method to accelerate reactions, leading to high yields and pure products under mild conditions. rsc.orgtandfonline.commdpi.com This approach has been used for synthesizing thiazoles with biocatalysts like lipase (B570770) or chitosan, enhancing the eco-friendliness of the process. rsc.orgnih.govnih.gov

Use of Eco-Friendly Catalysts and Solvents: The development of recyclable biocatalysts, such as chitosan-based hydrogels, offers a sustainable alternative to traditional catalysts. mdpi.comnih.govnih.gov Performing reactions in water or using phase-transfer catalysts like cetyltrimethyl ammonium (B1175870) bromide (CTAB) further reduces the reliance on toxic organic solvents. rsc.orgscispace.commdpi.com

One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining several synthetic steps into a single procedure, avoiding the need to isolate intermediates. nih.govbeilstein-journals.orgnih.gov This strategy has been employed for the synthesis of complex thiazole structures under environmentally benign conditions. researchgate.net

Table 1: Comparison of Green Synthetic Methods for Thiazole Derivatives

| Method | Key Advantages | Catalyst/Conditions | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields | Basic biocatalyst (Chitosan) | 4–8 minutes | nih.gov |

| Ultrasound Irradiation | Mild conditions, high yields, energy efficient | Biocatalyst (Lipase) in water | Reduced times | rsc.org |

| Biocatalysis | Eco-friendly, reusable, mild conditions | Chitosan-based hydrogel | 20 minutes | nih.govnih.gov |

| Aqueous Synthesis | Environmentally benign, inexpensive | Cetyltrimethyl ammonium bromide (CTAB) | 1–7 hours | scispace.com |

| One-Pot Synthesis | High efficiency, procedural simplicity | Electrochemical, NH4I mediator | Not specified | beilstein-journals.org |

Integration of Thiazole Scaffolds into Hybrid Molecules and Multi-target Ligand Design

A promising strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to produce a single entity with multiple biological activities. researchgate.net This approach is particularly relevant for complex diseases like cancer, neurodegenerative disorders, and infectious diseases, where targeting multiple pathways simultaneously can lead to enhanced efficacy and overcome drug resistance. researchgate.netresearchgate.net

The this compound scaffold is an ideal candidate for integration into such hybrid structures. Thiazole has been successfully combined with various other heterocyclic systems, including:

Pyrazole researchgate.net

Indole researchgate.net

Quinoline researchgate.net

Thiophene nih.gov

These hybrid molecules have demonstrated the ability to act as multi-target ligands. For instance, novel thiazole-clubbed piperazine derivatives have been designed as multi-target agents for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov Similarly, thiazole-based hybrids have been developed as dual inhibitors of EGFR and VEGFR-2 for anticancer applications, or as dual RT and RNase H inhibitors for anti-HIV therapy. researchgate.netmdpi.com Future research could focus on designing and synthesizing hybrids of this compound with other pharmacologically active moieties to explore new multi-target therapeutic possibilities.

Exploration of New Biological Targets and Pathways

Thiazole derivatives are known to interact with a diverse range of biological targets, which explains their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govacs.org While the specific biological profile of this compound may be underexplored, the activities of structurally related compounds suggest numerous potential targets for future investigation.

Established and emerging biological targets for the thiazole scaffold include:

Kinases: Many thiazole-containing compounds are potent inhibitors of various kinases, which are crucial in cell signaling and are often dysregulated in cancer. Targets include receptor tyrosine kinases like EGFR and VEGFR-2, as well as non-receptor kinases like Abl. researchgate.netnih.govresearchgate.net

Tubulin: The thiazole ring is a key structural element in compounds that inhibit tubulin polymerization, a validated strategy for cancer chemotherapy. nih.govresearchgate.net

Carbonic Anhydrase (CA): Thiazole derivatives, particularly those incorporating sulfonamide groups, have shown inhibitory activity against CA enzymes, which are targets for conditions like glaucoma. nih.govnih.gov

Microbial Enzymes: In the context of antimicrobial activity, thiazoles can target essential bacterial or fungal enzymes, such as glucosamine-6-phosphate synthase, which is involved in cell wall synthesis. japsonline.comresearchgate.net

Metastasis-Related Pathways: Certain thiazole derivatives have been found to inhibit cancer cell migration and invasion, suggesting they may target pathways involved in metastasis without being directly cytotoxic. nih.gov

Future research on this compound and its derivatives should involve broad biological screening to identify novel targets and elucidate its mechanisms of action, potentially uncovering new therapeutic applications. wisdomlib.orgnih.gov

Application of Advanced Computational Techniques in Drug Design and Optimization

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds before their synthesis. researchgate.net These computational techniques can be powerfully applied to accelerate the development of this compound-based therapeutic agents.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, helping to elucidate potential mechanisms of action and binding affinities. nih.govresearchgate.net Docking studies have been widely used to understand the interactions of thiazole derivatives with targets like kinases, carbonic anhydrase, and microbial enzymes. nih.govjapsonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com These models can identify key structural features, such as specific substituents or physicochemical properties, that are crucial for potency, allowing for the design of more effective analogues. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational changes and stability of a ligand-receptor complex over time, offering a more dynamic picture of the molecular interactions. nih.gov

By employing these computational tools, researchers can screen virtual libraries of this compound derivatives, prioritize candidates for synthesis, and optimize their pharmacological properties in a time- and cost-efficient manner. qeios.com

Table 2: Application of Computational Methods in Thiazole Derivative Research

| Computational Technique | Application | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding of thiazole-sulfonamides to carbonic anhydrase. | Identified key binding interactions and higher binding affinity compared to standard inhibitors. | nih.govresearchgate.net |

| QSAR | Analyzing antimicrobial activity of 2,4-disubstituted thiazoles. | Identified molecular connectivity and shape indices as key parameters for activity. | japsonline.comresearchgate.net |

| Molecular Docking | Evaluating thiazole derivatives as breast cancer therapeutic agents. | Predicted strong binding scores against therapeutic targets like fatty acid synthase. | qeios.com |

| MD Simulation | Assessing the stability of thiazole inhibitors in the active site of carbonic anhydrase-II. | Elucidated the conformational stability and interactions of potent compounds within the enzyme's active site. | nih.gov |

Strategies for Addressing Resistance Mechanisms in Biological Systems

The emergence of resistance to existing therapies, particularly in cancer and infectious diseases, is a major global health challenge. nih.gov Thiazole derivatives offer versatile scaffolds for developing agents that can circumvent or address these resistance mechanisms. acs.org

Future research on this compound could incorporate several strategies to combat resistance:

Development of Multi-Target Agents: As discussed previously, molecules that inhibit multiple targets simultaneously can be less susceptible to resistance, as the pathogen or cancer cell would need to acquire multiple mutations to overcome the drug's effect. researchgate.net

Inhibition of Resistance-Conferring Mechanisms: Thiazole-based compounds can be designed to directly inhibit the biological machinery responsible for resistance, such as efflux pumps in bacteria or specific mutations in cancer kinases (e.g., T315I-mutant Abl kinase). mdpi.com

Targeting Novel Pathways: By identifying and targeting novel biological pathways that are essential for the survival of pathogens or cancer cells, new thiazole derivatives can be developed that are effective against resistant strains. nih.gov

Structural Modification to Evade Resistance: The development of drug resistance is often linked to specific structural interactions between a drug and its target. Systematically modifying the this compound structure, guided by computational analysis, can lead to new analogues that maintain their efficacy against mutated targets.

The structural versatility of the thiazole nucleus makes it a valuable platform for designing next-generation therapeutic agents specifically aimed at overcoming the challenge of drug resistance in various diseases. nih.govacs.org

Q & A

Q. Methodological Insight

- Key Step : React 2-bromomethylthiazole (CAS 131654-56-3) with phenylethyl Grignard reagents, followed by purification via column chromatography .

- Yield Optimization : Solvent-free conditions reduce side reactions, as demonstrated in Friedel-Crafts protocols .

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question

Structural validation relies on multi-technique analysis:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1640–1680 cm⁻¹, C-S bonds at 650–750 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.5–7.0 ppm). ¹³C NMR verifies carbon frameworks, such as quaternary carbons in the thiazole ring .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., ±0.3% tolerance) .

Q. Advanced Validation

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in analogous thiazole derivatives .

What strategies resolve contradictions in spectroscopic data for thiazole derivatives?

Advanced Research Question

Contradictions often arise from tautomerism or impurities. For example, unexpected ¹H NMR splitting in 2-(2-phenylethyl) substituents may indicate rotational isomerism.

- Cross-Validation : Combine HPLC (≥95% purity) with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect slow interconversion of conformers .

Case Study

In a study of benzimidazole-thiazole hybrids, conflicting IR and NMR data were resolved by repeating synthesis under inert atmosphere (N₂), eliminating oxidative byproducts .

How can computational methods predict the bioactivity of this compound derivatives?

Advanced Research Question

Molecular docking and QSAR models correlate structural features (e.g., electron-withdrawing substituents) with biological targets.

- Docking Workflow : Use AutoDock Vina to simulate binding poses of thiazole derivatives to enzymes (e.g., α-glucosidase). Compounds with 4-bromophenyl groups showed stronger hydrogen bonding vs. 4-methoxyphenyl analogs .

- ADMET Prediction : SwissADME estimates bioavailability; logP <5 and TPSA <140 Ų are ideal for CNS penetration .

Experimental Correlation

In vitro assays (e.g., MIC for antimicrobial activity) validate computational predictions, as demonstrated for chromenone-thiazole hybrids .

How do solvent-free and green chemistry approaches enhance the synthesis of thiazole derivatives?

Advanced Research Question

Solvent-free methods reduce waste and improve atom economy. For example, Eaton’s reagent (P₂O₅/MeSO₃H) enables Friedel-Crafts acylation without solvents, achieving 90–96% yields for fused imidazothiazoles .

Q. Challenges

What are the key considerations for purifying this compound derivatives?

Basic Research Question

Q. Advanced Purification

How do structural modifications (e.g., halogenation) influence the physicochemical properties of thiazole derivatives?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.